Ring-Strain-Energy: 1,1,3,3-Tetramethyl-1,3-disilacyclobutane vs. 1,1-Dimethyl-1-silacyclobutane
The four-membered Si₂C₂ ring of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane exhibits a ring-strain energy of 17.7 kcal/mol, which is approximately 27% higher than the 14.0 kcal/mol strain energy reported for the monosilicon analog, 1,1-dimethyl-1-silacyclobutane [1]. This increased strain energy drives more facile ring-opening polymerization and accounts for its lower thermal decomposition onset in gas-phase reactions [2].
| Evidence Dimension | Ring-strain energy (kcal/mol) |
|---|---|
| Target Compound Data | 17.7 kcal/mol |
| Comparator Or Baseline | 1,1-Dimethyl-1-silacyclobutane: 14.0 kcal/mol |
| Quantified Difference | Δ = +3.7 kcal/mol (+26.4% higher) |
| Conditions | Thermochemical estimation via combustion calorimetry and group additivity methods |
Why This Matters
The higher ring-strain energy translates directly into a lower activation barrier for ring-opening polymerization, enabling lower processing temperatures and higher polymer yields when sourcing TMDSCB for elastomer or low-k dielectric synthesis.
- [1] Photocatalyzed Ring-Opening Polymerization of 1,1,3,3-Tetramethyl-1,3-disilacyclobutane. ACS Publications, 1999. (Ring strain energy: 17.7 kcal/mol). View Source
- [2] Nametkin, N. S.; Vdovin, V. M.; et al. Thermochemical study of 1,1-dimethyl-1-silacyclobutane, 1,1,3,3,-tetramethyl-1,3-disilacyclobutane, and 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane. Russ. Chem. Bull. 1976, 25, 2181–2184. View Source
